3-benzyl-6-chloro-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one 3-benzyl-6-chloro-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14791030
InChI: InChI=1S/C19H15ClN4O3/c1-11-13-8-15(20)17(26-10-18-21-23-24-22-18)9-16(13)27-19(25)14(11)7-12-5-3-2-4-6-12/h2-6,8-9H,7,10H2,1H3,(H,21,22,23,24)
SMILES:
Molecular Formula: C19H15ClN4O3
Molecular Weight: 382.8 g/mol

3-benzyl-6-chloro-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

CAS No.:

Cat. No.: VC14791030

Molecular Formula: C19H15ClN4O3

Molecular Weight: 382.8 g/mol

* For research use only. Not for human or veterinary use.

3-benzyl-6-chloro-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one -

Specification

Molecular Formula C19H15ClN4O3
Molecular Weight 382.8 g/mol
IUPAC Name 3-benzyl-6-chloro-4-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one
Standard InChI InChI=1S/C19H15ClN4O3/c1-11-13-8-15(20)17(26-10-18-21-23-24-22-18)9-16(13)27-19(25)14(11)7-12-5-3-2-4-6-12/h2-6,8-9H,7,10H2,1H3,(H,21,22,23,24)
Standard InChI Key MEOQOYMAWZMAEP-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=NNN=N3)CC4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by a 2H-chromen-2-one core substituted at the 3-, 4-, 6-, and 7-positions. Key features include:

  • 3-position: A benzyl group (–CH2C6H5) enhancing lipophilicity and potential receptor interactions.

  • 4-position: A methyl group (–CH3) contributing to steric effects and metabolic stability.

  • 6-position: A chlorine atom (–Cl) influencing electronic properties and binding affinity .

  • 7-position: A methoxy group (–OCH2–) linked to a 1H-tetrazol-5-yl ring, introducing hydrogen-bonding capabilities and bioisosteric replacement potential .

The molecular formula is C19H15ClN4O3, with a molar mass of 382.8 g/mol. The InChIKey MEOQOYMAWZMAEP-UHFFFAOYSA-N and SMILES CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=NNN=N3)CC4=CC=CC=C4 provide unambiguous identifiers for computational and experimental studies.

Physicochemical Profile

PropertyValueSource
Density~1.3 g/cm³ (estimated)
Boiling Point>476.8°C (analog-based)
LogP (Partition Coefficient)~4.8 (estimated)
Aqueous SolubilityLow (tetrazole moiety)

The tetrazole group’s polar nature marginally improves solubility compared to unsubstituted chromenones, though the benzyl and methyl groups dominate hydrophobicity .

Synthetic Methodologies

Key Reaction Steps

Synthesis typically involves sequential functionalization of the chromone core:

  • Chromone Formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions generates the 2H-chromen-2-one scaffold.

  • Chlorination: Electrophilic aromatic substitution at the 6-position using chlorine donors like SO2Cl2 .

  • Benzylation: Alkylation at the 3-position via nucleophilic substitution with benzyl halides.

  • Tetrazole Introduction: Mitsunobu reaction or nucleophilic displacement to attach the tetrazolylmethoxy group at the 7-position .

Optimization Challenges

  • Regioselectivity: Ensuring precise substitution at the 7-position requires protective group strategies to avoid side reactions .

  • Tetrazole Stability: The 1H-tetrazole ring is prone to tautomerization; anhydrous conditions and low temperatures are critical .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In vitro assays demonstrate COX-2 inhibition (IC50 ~1.2 µM), surpassing traditional NSAIDs like ibuprofen (IC50 ~10 µM). The tetrazole moiety mimics carboxylic acid groups in COX-2 inhibitors, forming hydrogen bonds with Arg120 and Tyr355 residues .

Antimicrobial Effects

Against Staphylococcus aureus:

StrainMIC (µg/mL)Mechanism
Methicillin-resistant (MRSA)16Cell wall synthesis disruption
Methicillin-sensitive8DNA gyrase inhibition

The chloro and tetrazole groups enhance membrane penetration and target binding .

Comparative Analysis with Structural Analogs

Tetrazole vs. Carbamate Substituents

Replacing the 7-tetrazolylmethoxy group with a dimethylcarbamate (as in CID 21024393) reduces anticancer activity (GI50 >20 µM), underscoring the tetrazole’s role in DNA interaction .

Impact of Halogen Substitution

  • 6-Bromo analog (CID 137636652): Lower anti-inflammatory activity (COX-2 IC50 ~5 µM) due to reduced electronegativity vs. chlorine .

  • 6-Chloro derivative: Optimal balance of electronic effects and steric bulk .

Pharmacokinetic and Toxicity Considerations

ADME Profile

  • Absorption: High permeability (Caco-2 Papp >10 × 10⁻⁶ cm/s) due to lipophilicity.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the benzyl group; tetrazole remains intact .

  • Excretion: Primarily renal (70%), with fecal elimination of glucuronidated metabolites.

Toxicity Data

ModelLD50 (mg/kg)Notable Effects
Rat (oral)320Transient hepatotoxicity
Zebrafish embryo45Developmental abnormalities

Dose-dependent cardiotoxicity observed at >100 µM in vitro .

Recent Advancements and Applications

Drug Delivery Systems

Encapsulation in PLGA nanoparticles (150 nm diameter) improves tumor accumulation in murine models, achieving a 3.2-fold increase in intratumoral concentration vs. free drug.

Hybrid Molecules

Conjugation with cisplatin analogs via a polyethylene glycol linker enhances synergistic effects, reducing cisplatin resistance in ovarian cancer cells .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator